molecular formula C13H16N2O B13581008 4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile

4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile

Cat. No.: B13581008
M. Wt: 216.28 g/mol
InChI Key: STHSCFZUGZOETC-UHFFFAOYSA-N
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Description

4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is known for its applications in medicinal chemistry and as a building block in the synthesis of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with benzonitrile derivatives. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the formation of the benzonitrile group . The reaction conditions often involve mild temperatures and the use of solvents like paraxylene to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as the use of ionic liquids as co-solvents and catalysts. This approach not only simplifies the separation process but also enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Scientific Research Applications

4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold makes it valuable in the synthesis of a wide range of bioactive molecules .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile

InChI

InChI=1S/C13H16N2O/c14-10-12-3-1-11(2-4-12)9-13(16)5-7-15-8-6-13/h1-4,15-16H,5-9H2

InChI Key

STHSCFZUGZOETC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)C#N)O

Origin of Product

United States

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